molecular formula C5H10ClN3O2 B2809592 (5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride CAS No. 2138533-82-9

(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

Cat. No. B2809592
CAS RN: 2138533-82-9
M. Wt: 179.6
InChI Key: ROAQOHMGIPPJBS-UHFFFAOYSA-N
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Description

“(5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a chemical compound . It is a derivative of methanamine . The compound is stored at room temperature and should be kept dry and cool .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H11ClN2O2 . The InChI code for this compound is 1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight of this compound is 178.62 . The compound is hygroscopic .

Scientific Research Applications

  • Synthesis Techniques : Studies have shown the successful synthesis of related 1,2,4-oxadiazole compounds using different methods. For example, 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine were synthesized via the polyphosphoric acid condensation route, which was found to be high yielding and efficient (Shimoga, Shin, & Kim, 2018).

  • Antimicrobial Applications : Some derivatives of 1,3,4-oxadiazole, such as 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene derivatives), have demonstrated in vitro antibacterial activity against Gram-positive and Gram-negative bacteria and antifungal activity (Kapadiya, Dubal, Bhola, & Dholaria, 2020).

  • Selective Receptor Agonist : Certain oxadiazole compounds have been identified as selective agonists for specific receptors. For instance, 2-chloro-5-methoxy-4-[5-(2-piperidylmethyl)-1,2,4-oxadiazol-3-yl]aniline showed high affinity for the human 5-HT4 receptor, suggesting its potential in neurological applications (Suzuki et al., 1999).

  • Cytotoxic Agents : N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, synthesized through a one-pot reaction, exhibited significant cytotoxic activity against various cancer cell lines, highlighting their potential in cancer research (Ramazani et al., 2014).

  • Alzheimer's Disease Treatment : Research on oxadiazole derivatives such as 1-isopropyl-3-{5-[1-(3-methoxypropyl) piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate, known as Usmarapride, has shown potential for treating cognitive deficits associated with Alzheimer's disease. Usmarapride displayed promising results in cognition models and phase 1 clinical studies (Nirogi et al., 2021).

  • Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety have demonstrated good nematocidal activity against Bursaphelenchus xylophilus, suggesting their use as nematicides (Liu, Wang, Zhou, & Gan, 2022).

Safety and Hazards

This compound may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2.ClH/c1-9-3-5-7-4(2-6)8-10-5;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAQOHMGIPPJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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